molecular formula C3H5BrFNO B1597164 n-Methyl bromofluoroacetamide CAS No. 53441-14-8

n-Methyl bromofluoroacetamide

Cat. No. B1597164
CAS RN: 53441-14-8
M. Wt: 169.98 g/mol
InChI Key: MINFGRMBJUDPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl bromofluoroacetamide is a chemical compound with the molecular formula C3H5BrFNO . It has a molecular weight of 169.98 g/mol . The IUPAC name for this compound is 2-bromo-2-fluoro-N-methylacetamide .


Molecular Structure Analysis

The molecular structure of n-Methyl bromofluoroacetamide consists of a carbon backbone with a bromine and a fluorine atom attached to the same carbon atom, and a carbonyl group (C=O) and a methylamine group (N-CH3) attached to another carbon atom . The InChI code for this compound is 1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) .


Physical And Chemical Properties Analysis

N-Methyl bromofluoroacetamide has a molecular weight of 169.98 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of this compound is 168.95385 g/mol .

Scientific Research Applications

Alternatives to Methyl Bromide Treatments

Methyl bromide, a related compound, has been used extensively for controlling pests due to its rapid action and broad spectrum of activity. However, due to its ozone-depleting potential, alternatives have been explored, such as physical control methods and fumigant replacements like phosphine and carbonyl sulfide. Integrated pest management tactics have shown promise as replacements for methyl bromide in pest control applications (Fields & White, 2002).

Synthesis and Chemical Transformations

Ethyl bromodifluoroacetate, a compound structurally similar to n-Methyl bromofluoroacetamide, has been utilized in the copper-catalyzed N-formylation of amines, showcasing its applicability in the synthesis of N-formamides. This reaction demonstrates the compound's utility in creating a range of primary, secondary, and cyclic arylamines, indicating its versatility in synthetic organic chemistry (Xiao-fang Li et al., 2018).

Research on Alternatives to Methyl Bromide for Agriculture

Research focused on finding alternatives to methyl bromide for pre-plant and post-harvest pest control in agriculture has been significant. Strategies involve exploring other chemicals, genetic resistance, and cultural practices to manage pests effectively without relying on methyl bromide. This research is critical for high-value crops that have traditionally depended on methyl bromide for nematode management (Schneider et al., 2003).

Environmental and Health Studies

Investigations into the environmental and health impacts of fluorochemicals, including compounds related to n-Methyl bromofluoroacetamide, have revealed their widespread presence in humans and the environment. Studies on the concentrations of various fluorochemicals in human blood over time help assess exposure levels and potential health implications (Olsen et al., 2005).

Advanced Oxidation Processes

The UV/persulfate (UV/PS) advanced oxidation process has been examined for its potential to reduce haloacetamide precursors in drinking water, demonstrating the capability of certain treatments to control a range of nitrogen-containing disinfection byproducts (N-DBPs) and improve water quality (Chu et al., 2015).

Safety And Hazards

N-Methyl bromofluoroacetamide is considered to be an irritant . It is recommended to keep the container tightly closed and to take precautionary measures against static discharge . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

2-bromo-2-fluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINFGRMBJUDPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382056
Record name n-methyl bromofluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl bromofluoroacetamide

CAS RN

53441-14-8
Record name n-methyl bromofluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53441-14-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl bromofluoroacetamide
Reactant of Route 2
Reactant of Route 2
n-Methyl bromofluoroacetamide
Reactant of Route 3
Reactant of Route 3
n-Methyl bromofluoroacetamide
Reactant of Route 4
Reactant of Route 4
n-Methyl bromofluoroacetamide
Reactant of Route 5
Reactant of Route 5
n-Methyl bromofluoroacetamide
Reactant of Route 6
Reactant of Route 6
n-Methyl bromofluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.